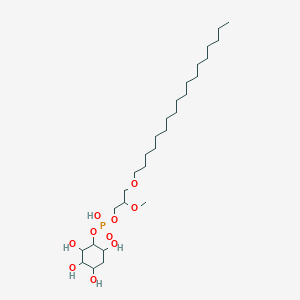
(2-Methoxy-3-octadecoxypropyl) (2,3,4,6-tetrahydroxycyclohexyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-3-octadecoxypropyl) (2,3,4,6-tetrahydroxycyclohexyl) hydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a long alkyl chain with a phosphate group, making it an interesting subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-3-octadecoxypropyl) (2,3,4,6-tetrahydroxycyclohexyl) hydrogen phosphate typically involves multiple steps. The initial step often includes the preparation of the alkyl chain and the cyclohexyl ring separately. The alkyl chain can be synthesized through a series of reactions starting from octadecanol, which is then methoxylated to introduce the methoxy group. The cyclohexyl ring is prepared by hydroxylation of cyclohexane, followed by phosphorylation to introduce the phosphate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is then purified using techniques like distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-3-octadecoxypropyl) (2,3,4,6-tetrahydroxycyclohexyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phosphate group can be reduced to form phosphines.
Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy aldehydes or acids, while reduction of the phosphate group can produce phosphines.
Scientific Research Applications
Chemistry
In chemistry, (2-Methoxy-3-octadecoxypropyl) (2,3,4,6-tetrahydroxycyclohexyl) hydrogen phosphate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound can be used as a model molecule to study the interactions between long alkyl chains and phosphate groups in biological membranes. It can also be used in the development of new biomaterials.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate drugs and improve their solubility and bioavailability.
Industry
In the industrial sector, this compound can be used as a surfactant or emulsifier in various formulations. Its ability to interact with both hydrophobic and hydrophilic substances makes it valuable in the production of cosmetics, detergents, and other products.
Mechanism of Action
The mechanism of action of (2-Methoxy-3-octadecoxypropyl) (2,3,4,6-tetrahydroxycyclohexyl) hydrogen phosphate involves its interaction with molecular targets through its phosphate group and long alkyl chain. The phosphate group can form hydrogen bonds with other molecules, while the alkyl chain can interact with hydrophobic regions. These interactions can influence the behavior of biological membranes, enzymes, and other molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-3-octadecoxypropyl) (2,3,4,6-tetrahydroxycyclohexyl) hydrogen phosphate: Unique due to its specific combination of a long alkyl chain and a phosphate group.
(2-Methoxy-3-octadecoxypropyl) (2,3,4,6-tetrahydroxycyclohexyl) hydrogen sulfate: Similar structure but with a sulfate group instead of a phosphate group.
(2-Methoxy-3-octadecoxypropyl) (2,3,4,6-tetrahydroxycyclohexyl) hydrogen carbonate: Similar structure but with a carbonate group instead of a phosphate group.
Uniqueness
The uniqueness of this compound lies in its ability to interact with both hydrophobic and hydrophilic substances, making it versatile for various applications. Its specific combination of functional groups also allows for unique chemical reactions and interactions that are not possible with similar compounds.
Properties
Molecular Formula |
C28H57O10P |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(2-methoxy-3-octadecoxypropyl) (2,3,4,6-tetrahydroxycyclohexyl) hydrogen phosphate |
InChI |
InChI=1S/C28H57O10P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-39(33,34)38-28-25(30)20-24(29)26(31)27(28)32/h23-32H,3-22H2,1-2H3,(H,33,34) |
InChI Key |
GJZGRYXGQBWBEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)

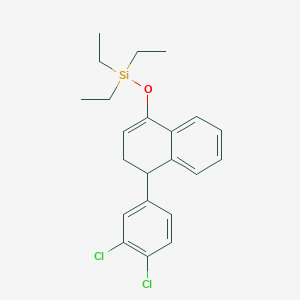
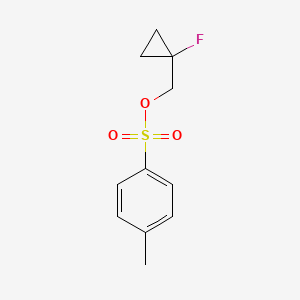
![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)
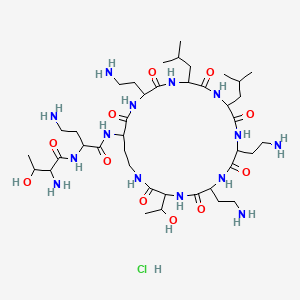
![Tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12290847.png)
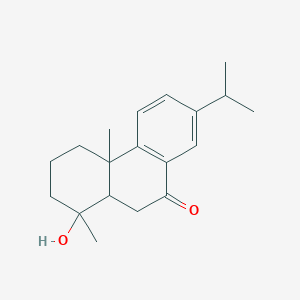
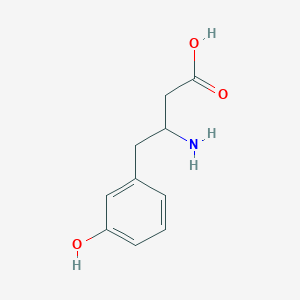
![[6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate](/img/structure/B12290868.png)
![1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea](/img/structure/B12290875.png)
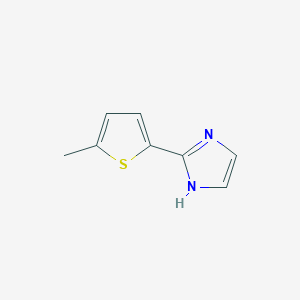
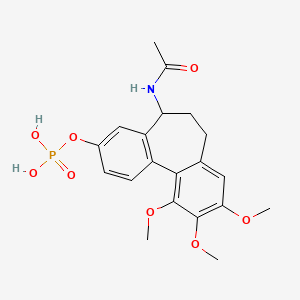
![5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-hydroxy-, (9R)-](/img/structure/B12290881.png)
